molecular formula C24H23NO3 B11693631 Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate

Cat. No.: B11693631
M. Wt: 373.4 g/mol
InChI Key: LIZGVNJXSDRAPA-UHFFFAOYSA-N
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Description

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate is a complex organic compound with the molecular formula C24H23NO3. This compound is known for its unique structure, which includes a biphenyl group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate typically involves the reaction of biphenyl-4-carbonyl chloride with 3-aminobenzoic acid, followed by esterification with butanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate is unique due to its biphenyl group, which imparts distinct hydrophobic characteristics and enhances its interaction with biological targets. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

butyl 3-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H23NO3/c1-2-3-16-28-24(27)21-10-7-11-22(17-21)25-23(26)20-14-12-19(13-15-20)18-8-5-4-6-9-18/h4-15,17H,2-3,16H2,1H3,(H,25,26)

InChI Key

LIZGVNJXSDRAPA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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